molecular formula C10H18O3 B087122 10-Hydroxy-2-decenoic acid CAS No. 14113-05-4

10-Hydroxy-2-decenoic acid

Cat. No.: B087122
CAS No.: 14113-05-4
M. Wt: 186.25 g/mol
InChI Key: QHBZHVUGQROELI-SOFGYWHQSA-N
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Mechanism of Action

10-Hydroxy-2-decenoic acid (10-HDA), also known as 10-hydroxydec-2-enoic acid, is a unique medium-chain fatty acid found in royal jelly. It has been associated with various health benefits due to its unique properties .

Target of Action

10-HDA primarily targets the Free Fatty Acid Receptor 4 (FFAR4) on osteoclasts . Osteoclasts are cells that break down bone tissue, and this process is essential for the maintenance and repair of bones. By binding to FFAR4, 10-HDA inhibits the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), thereby attenuating the induction of the Nuclear Factor of Activated T cells (NFAT) c1 . This action inhibits bone resorption, which could be beneficial in conditions like osteoporosis .

Mode of Action

10-HDA interacts with its targets by binding to the FFAR4 receptor on osteoclasts . This binding inhibits RANKL, a key regulator of osteoclast differentiation and activation . The inhibition of RANKL leads to the attenuation of NFAT c1 induction, a master regulator of osteoclastogenesis . This interaction results in the inhibition of bone resorption .

Biochemical Pathways

The primary biochemical pathway affected by 10-HDA is the RANKL-RANK signaling pathway involved in bone metabolism . By inhibiting RANKL, 10-HDA disrupts this pathway, leading to a decrease in osteoclast differentiation and activity, and thus, a decrease in bone resorption .

Pharmacokinetics

A study on the metabolism and pharmacokinetics of medium-chain fatty acids in royal jelly, including 10-hda, found that these fatty acids are metabolized to dicarboxylate and absorbed into the circulation . Enzyme treatment increased the absorption of these fatty acids .

Result of Action

The binding of 10-HDA to FFAR4 and the subsequent inhibition of RANKL leads to a decrease in the differentiation and activity of osteoclasts . This results in a decrease in bone resorption, which could potentially be beneficial in conditions like osteoporosis . Additionally, 10-HDA has been shown to possess various biological activities, such as antibacterial, antioxidative, anti-inflammatory, immune regulation, and antitumor effects .

Action Environment

The action of 10-HDA can be influenced by various environmental factors. For instance, the presence of certain enzymes can increase the absorption of 10-HDA . Additionally, the efficacy of 10-HDA may be influenced by the presence of other compounds in the environment.

Biochemical Analysis

Biochemical Properties

10-Hydroxy-2-decenoic acid has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it promotes neurogenesis of neural stem/progenitor cells, which are capable of differentiating into neurons, astrocytes, or oligodendrocytes . It also exhibits anti-inflammatory, antioxidant, and gut microbiota modulation activities .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to alleviate lipopolysaccharide-induced intestinal mucosal injury in chickens . It also exhibits anti-inflammatory activity in human colon cancer cells and has been shown to enhance glucose metabolism via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit the NF-κB pathway, which is primarily in response to prototypical pro-inflammatory cytokines . It also enhances glucose metabolism via the PI3K/AKT signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, it has been found to significantly reduce the biofilm viability and effectively eradicate mature biofilms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to reduce fasting blood glucose and increase insulin levels in diabetic mice when administered at a dosage of 100 mg per kg body weight .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to enhance glucose metabolism via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice .

Transport and Distribution

It has been shown to be transported and distributed effectively in animal models when administered orally .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-hydroxy-2-decenoic acid typically involves the aldol condensation of decanoic acid derivatives. One common method includes the reaction of 10-hydroxydecanoic acid with acetaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a strong base like sodium hydroxide at elevated temperatures .

Industrial Production Methods

Industrial production of royal jelly acid primarily relies on the extraction from royal jelly. The process involves the collection of royal jelly from bee colonies, followed by purification using techniques such as solvent extraction, crystallization, and chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Royal jelly acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, royal jelly acid is used as a precursor for synthesizing various bioactive compounds. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

Biologically, royal jelly acid is known to promote the growth and differentiation of neural stem cells. It has been studied for its potential in neurogenesis and neuroprotection .

Medicine

In medicine, royal jelly acid exhibits anti-tumor, anti-inflammatory, and immunomodulatory properties. It is being researched for its potential in treating various conditions, including cancer and neurodegenerative diseases .

Industry

Industrially, royal jelly acid is used in cosmetics and skincare products due to its anti-aging and skin-regenerating properties. It is also explored for its potential in food preservation due to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Royal jelly acid is unique due to its specific hydroxyl and double bond configuration, which imparts distinct biological activities not observed in its analogs. Its ability to promote neurogenesis and its anti-inflammatory properties are particularly noteworthy .

Properties

IUPAC Name

(E)-10-hydroxydec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h6,8,11H,1-5,7,9H2,(H,12,13)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBZHVUGQROELI-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC=CC(=O)O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC/C=C/C(=O)O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045504
Record name trans-10-Hydroxy-2-decenoic acid
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14113-05-4
Record name trans-10-Hydroxy-2-decenoic acid
Source CAS Common Chemistry
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Record name 10-Hydroxydecenoic acid
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Record name 14113-05-4
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Record name trans-10-Hydroxy-2-decenoic acid
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Record name trans-10-Hydroxy-2-decenoic Acid
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Record name 10-HYDROXYDECENOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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